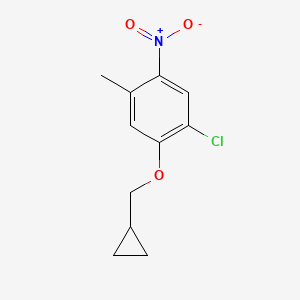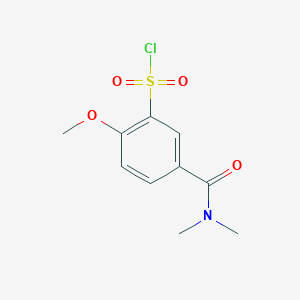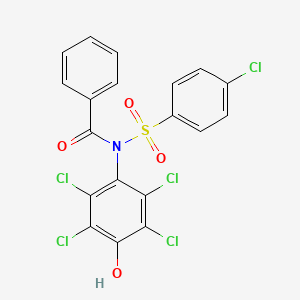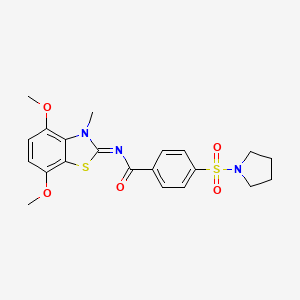
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid, also known as COT or Cotinine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to possess anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, this compound has been shown to possess anticancer properties, which may help to prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to the use of this compound in lab experiments. Its solubility in water is limited, which may make it difficult to use in certain experiments. Additionally, this compound can be expensive to synthesize, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the study of 2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid can be synthesized through a multi-step process that involves the condensation of 2-amino-4,6-dihydroxypyrimidine with thiourea followed by the reaction with ethyl cyanoacetate. The resulting product is then hydrolyzed to yield this compound. The synthesis of this compound has been extensively studied, and several modifications have been proposed to improve its yield and purity.
Aplicaciones Científicas De Investigación
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c14-6-9-11(8-4-2-1-3-5-8)15-13(16-12(9)19)20-7-10(17)18/h1-5H,7H2,(H,17,18)(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYBCMGOJGXTEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)



![3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2389362.png)
![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)


![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)
![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)
![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)

